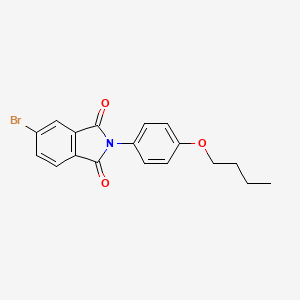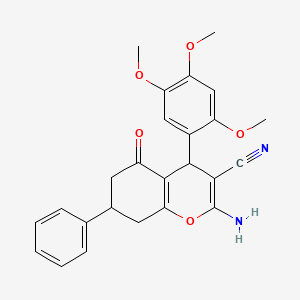![molecular formula C16H25NO B5235844 1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,5-dimethylphenoxy)propyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPP and belongs to the class of piperidine derivatives. DMPP has been extensively studied for its ability to modulate the activity of various receptors in the central nervous system.
科学的研究の応用
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the central nervous system, including the nicotinic acetylcholine receptor (nAChR) and the dopamine receptor. DMPP has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
DMPP acts as an agonist at the nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the nAChR by DMPP leads to an influx of cations, which results in depolarization of the postsynaptic membrane and the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. DMPP also acts as a partial agonist at the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as movement, mood, and motivation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the central nervous system. DMPP has also been shown to enhance cognitive function, improve memory, and increase locomotor activity in animal models. Additionally, DMPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for the nAChR and has been extensively studied for its effects on various physiological processes. DMPP is also relatively easy to synthesize and purify, making it a cost-effective option for use in laboratory experiments. However, there are some limitations to the use of DMPP in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, DMPP may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent agonists for the nAChR. This could lead to the development of more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of DMPP on other physiological processes such as inflammation and immune function. Finally, the development of novel drug delivery systems for DMPP could improve its efficacy and reduce potential side effects.
合成法
DMPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DMPP.
特性
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-9-17-7-4-3-5-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYDGQRPYBYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Dimethylphenoxy)propyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)
amino]methyl}phosphonate](/img/structure/B5235779.png)

![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)